molecular formula C18H18Cl2N2O2S2 B2725983 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide CAS No. 33312-23-1

3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide

Cat. No.: B2725983
CAS No.: 33312-23-1
M. Wt: 429.37
InChI Key: VMLWNDGTOZGOKO-UHFFFAOYSA-N
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Description

3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide is a synthetic chemical reagent designed for investigative applications in medicinal chemistry and pharmacology. Its molecular structure, which incorporates disulfide and chlorophenyl motifs, suggests potential as a modulator of specific biological pathways. Compounds with similar structural features have been explored for their activity in neurological and pain research, including interactions with ion channels and enzymes . For instance, research on other chlorophenyl-containing molecules has shown anticonvulsant and antinociceptive properties in preclinical models, with proposed mechanisms involving interaction with voltage-sensitive sodium and calcium channels . The presence of a disulfide bond may offer a redox-sensitive element, making this compound of particular interest for studying cellular signaling processes related to oxidative stress. This reagent is provided to support advanced in vitro studies aimed at elucidating novel therapeutic targets and mechanisms of action. It is strictly For Research Use Only.

Properties

IUPAC Name

3-[[3-(2-chloroanilino)-3-oxopropyl]disulfanyl]-N-(2-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S2/c19-13-5-1-3-7-15(13)21-17(23)9-11-25-26-12-10-18(24)22-16-8-4-2-6-14(16)20/h1-8H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLWNDGTOZGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCSSCCC(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to disulfide formation through the reaction with a disulfide donor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that compounds with disulfide linkages exhibit promising anticancer properties. The disulfanyl group in this compound may enhance its ability to induce apoptosis in cancer cells. Research has shown that similar compounds can inhibit tumor growth by disrupting redox homeostasis in cancer cells.
  • Antimicrobial Properties :
    • The presence of chlorine atoms in the structure suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, it could potentially inhibit proteases or kinases, which are crucial targets in cancer therapy and other diseases.

Material Science Applications

  • Nanomaterials :
    • The unique properties of this compound allow it to be utilized in synthesizing nanomaterials. Its ability to form stable complexes with metals can lead to the development of novel nanocomposites for electronic and photonic applications.
  • Polymer Chemistry :
    • The compound can serve as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers. Its disulfide bonds provide robustness and thermal stability, making it suitable for high-performance materials.

Data Tables

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAnticancer agentsStudies on disulfide compounds
Antimicrobial agentsResearch indicating antibacterial properties
Enzyme inhibitorsInvestigations into protease inhibition
Material ScienceNanocomposite synthesisApplications in electronics
Cross-linking agent for polymersEnhancements in polymer stability

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a structurally similar compound effectively inhibited cancer cell proliferation through apoptosis induction. The mechanism involved oxidative stress caused by disulfide bond cleavage, leading to cell death.
  • Antimicrobial Evaluation : Another research project evaluated the antimicrobial efficacy of chlorinated compounds against various bacterial strains. The results indicated significant inhibition zones, suggesting that 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide could be developed into a potent antimicrobial agent.
  • Nanomaterial Synthesis : A recent article explored the use of disulfide-containing compounds in creating gold nanoparticles with enhanced stability and biocompatibility, paving the way for biomedical applications such as drug delivery systems.

Mechanism of Action

The mechanism of action of 3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of thiol-containing enzymes and proteins. The chlorinated aromatic rings may also interact with specific receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its disulfanyl bridge and dual 2-chlorophenylamide substituents. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Differences
3-{[3-(2-Chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide (Target) Likely C₁₈H₁₈Cl₂N₂O₂S₂ ~473.4 (estimated) Disulfanyl bridge, 2-chloroanilino, amide Reference compound for comparison.
4-[2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]-N-[(2-chlorophenyl)methyl]butanamide C₂₇H₂₄Cl₂N₄O₃S 555.48 Sulfanyl, quinazolinone, 2-chlorophenyl Incorporates a quinazolinone ring, increasing rigidity and molecular weight.
3-[2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]-N-[(4-fluorophenyl)methyl]propanamide C₂₆H₂₂ClFN₄O₃S 525.0 Sulfanyl, quinazolinone, 4-fluorophenyl Fluorine substitution alters electronic properties compared to chloro groups.
(2S,4R)-4-hydroxy-1-((R)-3-(((S)-3-((2R,4S)-4-hydroxy-2-(4-(4-methylthiazol-5-yl)benzylcarbamoyl)pyrrolidin-1-yl)-2-(4-methylpentanamido)-3-oxopropyl)disulfanyl)-2-(4-methylpentanamido)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Complex peptide >1000 Disulfanyl, thiazole, pyrrolidine Highly complex peptidomimetic structure with multiple stereocenters and heterocycles.
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, chloro, phenyl Rigid aromatic system lacking sulfur or amide groups.

Physicochemical and Pharmacokinetic Insights

  • Disulfanyl vs. Sulfanyl Groups : The disulfanyl bridge in the target compound may confer higher redox sensitivity compared to single sulfanyl-containing analogs like K284-2925 and K284-3013 . This could impact metabolic stability in vivo.
  • Chloro vs.
  • Molecular Complexity : The peptidomimetic compound from exhibits significantly higher molecular weight and complexity, likely limiting oral bioavailability compared to the simpler amide-based target compound .

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR identify chloroaryl protons (δ 7.2–7.8 ppm) and disulfide-linked methylene groups (δ 2.8–3.5 ppm). 1^1H-1^1H COSY validates spatial proximity of disulfide protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error to distinguish from analogs .
  • IR spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and disulfide S-S vibrations (~500 cm1^{-1}) provide functional group validation .

How can computational methods predict reaction pathways for disulfide bond formation?

Advanced Research Question

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states for disulfide bond formation. Compare energy barriers of oxidation (e.g., iodine vs. peroxide) .
  • Reaction path search tools : Software like GRRM or AFIR maps intermediates and optimizes conditions (e.g., solvent, catalyst) to minimize side reactions .
  • Machine learning : Train models on existing disulfide synthesis data to predict optimal molar ratios and reaction times .

What experimental approaches assess the stability of the disulfide bond under physiological conditions?

Advanced Research Question

  • Kinetic studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor disulfide cleavage via HPLC. Compare degradation rates with/without reducing agents (e.g., glutathione) .
  • Accelerated stability testing : Expose to UV light or elevated temperatures (40–60°C) to identify degradation products via LC-MS .
  • Computational stability prediction : Calculate bond dissociation energies (BDE) of the S-S bond using DFT to correlate with experimental data .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Design of Experiments (DOE) : Apply factorial design to isolate variables (e.g., cell line variability, assay pH) that influence activity .
  • Meta-analysis : Use statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for batch effects and normalizing dose-response curves .
  • Orthogonal assays : Validate activity in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to confirm target specificity .

What methodologies are used to study interactions between this compound and biological targets?

Advanced Research Question

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_\text{on}, koff_\text{off}) to purified proteins (e.g., kinases or proteases) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., PDB structures) using AutoDock Vina, focusing on disulfide-adjacent binding pockets .

How can researchers validate analytical methods for quantifying this compound in complex matrices?

Advanced Research Question

  • Chromatographic validation : Optimize UPLC conditions (C18 column, 0.1% formic acid in mobile phase) to separate the compound from metabolites. Validate linearity (R2^2 >0.99), LOD (<1 ng/mL), and recovery (>95%) .
  • Internal standardization : Use deuterated analogs (e.g., 2^2H5_5-labeled compound) to correct for matrix effects in mass spectrometry .

What strategies determine the impact of the disulfide bond on conformational dynamics?

Advanced Research Question

  • X-ray crystallography : Resolve crystal structures to compare disulfide bond angles (105–110°) with reduced analogs .
  • Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in explicit solvent to analyze flexibility of the disulfide-linked propionamide moiety .
  • Circular dichroism (CD) : Monitor conformational changes in solution under redox conditions (e.g., with DTT) .

Which purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question

  • Flash chromatography : Use silica gel with gradient elution (hexane/EtOAc 7:3 → 1:1) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool to −20°C to obtain high-purity crystals (>98%) .
  • Prep-HPLC : Employ a C18 column with acetonitrile/water (55:45) for final polishing .

How can solubility challenges in aqueous buffers be addressed for in vitro studies?

Advanced Research Question

  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH adjustment : Dissolve in slightly acidic buffers (pH 5.0–6.0) to protonate the amide nitrogen and improve solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes to maintain stability in physiological conditions .

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